![molecular formula C22H30N2 B14274319 N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline CAS No. 137758-91-9](/img/structure/B14274319.png)
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline is a complex organic compound that features a pyridine ring, an aniline group, and a long alkyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline typically involves a multi-step process. One common method includes the alkylation of N-methylaniline with octyl bromide, followed by a Heck reaction to introduce the pyridine-4-yl group. The reaction conditions often require the use of palladium catalysts and specific ligands to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
科学研究应用
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the aniline group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline
- N-Ethyl-2-(pyridin-4-yl)ethanamine
Uniqueness
N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This feature differentiates it from other similar compounds and can influence its solubility, reactivity, and biological activity .
属性
CAS 编号 |
137758-91-9 |
|---|---|
分子式 |
C22H30N2 |
分子量 |
322.5 g/mol |
IUPAC 名称 |
N-methyl-N-octyl-4-(2-pyridin-4-ylethenyl)aniline |
InChI |
InChI=1S/C22H30N2/c1-3-4-5-6-7-8-19-24(2)22-13-11-20(12-14-22)9-10-21-15-17-23-18-16-21/h9-18H,3-8,19H2,1-2H3 |
InChI 键 |
MEGWWMRAIVDBFD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoyl azide, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14274241.png)
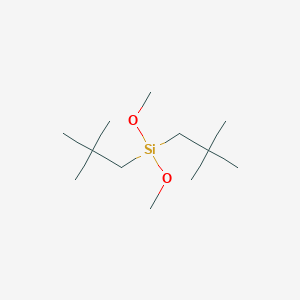
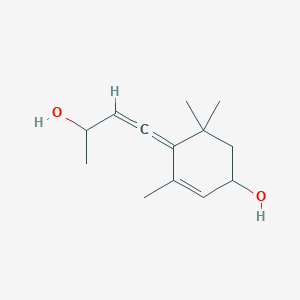
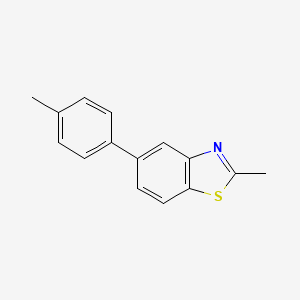
![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
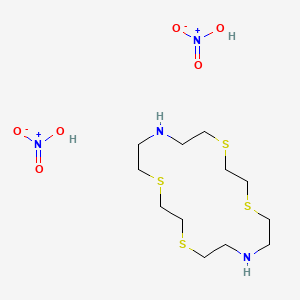
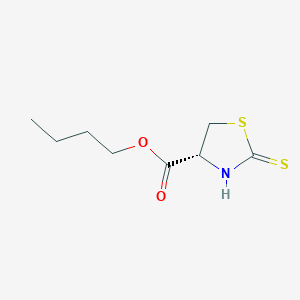
![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)
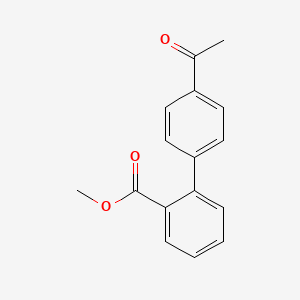
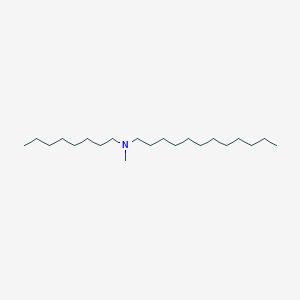
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)
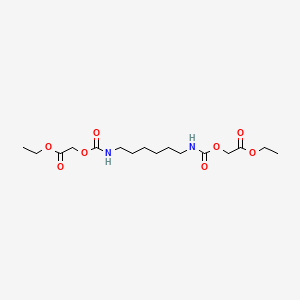
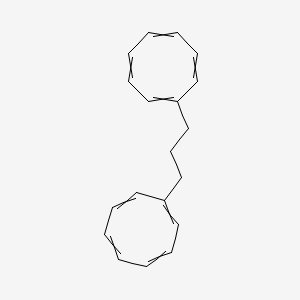
![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
